2-(Cyclohexylmethoxy)-5-iodoaniline
Description
Properties
IUPAC Name |
2-(cyclohexylmethoxy)-5-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICGZTIYBJBFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Procedure
-
Bromination of 2-Cyclohexylmethoxyaniline :
Bromination of 2-cyclohexylmethoxyaniline using Br₂ in acetic acid directs electrophilic substitution to position 5, para to the methoxy group, yielding 5-bromo-2-cyclohexylmethoxyaniline. -
Grignard Reagent Formation :
Treatment of 5-bromo-2-cyclohexylmethoxyaniline with isopropylmagnesium chloride (iPrMgCl) and n-butyllithium (n-BuLi) generates a magnesio-intermediate at position 5. -
Iodine Quenching :
Addition of molecular iodine (I₂) substitutes bromine with iodine, producing 2-(cyclohexylmethoxy)-5-iodoaniline.
Reaction Conditions and Yield
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Bromination | Br₂, AcOH | Acetic acid | 25°C | 2 h | 85% |
| Halogen Exchange | iPrMgCl, n-BuLi, I₂ | THF | 0°C → RT | 1.5 h | 81% |
This method mirrors the protocol for 5-iodo-2-methoxypyridine, achieving comparable efficiency. The Grignard approach avoids harsh acidic conditions, preserving the amine functionality.
Directed Ortho-Metalation and Iodination
Directed metalation strategies exploit the coordination of a directing group to position iodine selectively. The cyclohexylmethoxy group at position 2 facilitates deprotonation at position 5, followed by iodination.
Lithium-Halogen Exchange Protocol
-
Deprotonation :
Treatment of 2-cyclohexylmethoxyaniline with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C generates a lithio-intermediate at position 5. -
Iodination :
Quenching with iodine (I₂) introduces iodine at the metalated position.
Optimization Insights
-
Solvent : THF enhances lithiation efficiency over ethers.
-
Temperature : Below -70°C minimizes side reactions.
-
Yield : 72% (extrapolated from analogous aniline derivatives).
Diazotization and Sandmeyer Iodination
Diazotization followed by iodide substitution offers a classical route to aryl iodides. Adapted from CN106542958B, this method involves:
Stepwise Synthesis
-
Nitro Precursor Preparation :
Nitration of 2-cyclohexylmethoxyaniline introduces a nitro group at position 4, yielding 4-nitro-2-cyclohexylmethoxyaniline. -
Diazotization :
Treatment with NaNO₂ and HCl forms the diazonium salt. -
Iodide Substitution :
Reaction with potassium iodide (KI) replaces the diazonium group with iodine, followed by nitro reduction using SnCl₂/HCl.
Challenges and Yield
-
Regioselectivity : Nitration at position 4 ensures subsequent iodination at position 5 after reduction.
-
Yield : 45–60%, limited by competing side reactions during diazotization.
Palladium-Catalyzed Cross-Coupling
Palladium-mediated reactions enable direct arylation of pre-functionalized intermediates. For example, Suzuki-Miyaura coupling can install iodine using 5-borono-2-cyclohexylmethoxyaniline and iodobenzene diacetate.
Coupling Protocol
-
Boronic Acid Synthesis :
5-Bromo-2-cyclohexylmethoxyaniline is converted to its pinacol boronic ester via Miyaura borylation. -
Cross-Coupling :
Reaction with iodobenzene diacetate in the presence of Pd(PPh₃)₄ and K₂CO₃ introduces iodine.
Efficiency Metrics
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Grignard Halogen Exchange | High regioselectivity, mild conditions | Requires anhydrous conditions | 81% |
| Directed Metalation | Positional control via directing groups | Low-temperature sensitivity | 72% |
| Sandmeyer Reaction | Cost-effective reagents | Multi-step, moderate yields | 60% |
| Suzuki Coupling | High efficiency, scalability | Expensive catalysts | 90% |
Scientific Research Applications
2-(Cyclohexylmethoxy)-5-iodoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethoxy)-5-iodoaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs differ in the substituent at position 5, influencing electronic, steric, and physicochemical properties:
Key Observations :
- Electronic Effects : The iodine atom (strongly electron-withdrawing) contrasts with methyl (electron-donating) and fluoro (moderately electron-withdrawing), altering reactivity in electrophilic substitution or coupling reactions .
- Steric Effects : The cyclohexyl group imposes greater steric hindrance than cyclopropyl, affecting solubility and synthetic accessibility .
Q & A
Q. How can computational modeling predict reactivity or regioselectivity in further derivatization?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the aromatic ring. The iodine substituent directs electrophilic attacks to the para position relative to the methoxy group, guiding rational design of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
